2,3-dihydro-1H-inden-4-ylmethanol
Description
Contextualization of Indane and Dihydroindene Scaffolds in Organic Chemistry Research
The indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, and its partially saturated analogue, dihydroindene, are foundational structures in organic chemistry. wikipedia.orgresearchgate.net These frameworks are not merely academic curiosities; they are prevalent in a variety of biologically active molecules and natural products. wikipedia.orgresearchgate.net Their rigid, well-defined three-dimensional structure provides a valuable template for the design of therapeutic agents. researchgate.net
The fusion of an aromatic ring with an aliphatic ring imparts a unique combination of properties, allowing for diverse chemical modifications. This versatility has made indane derivatives attractive scaffolds in medicinal chemistry for developing a range of therapeutic agents, including neuroprotective molecules and anticancer therapeutics. researchgate.net Prominent drugs such as the HIV protease inhibitor Indinavir and the non-steroidal anti-inflammatory drug (NSAID) Sulindac feature the indane core, highlighting its importance in pharmaceutical development. researchgate.netwikipedia.org The exploration of substituted indanes and dihydroindenes continues to be an active area of research, driven by the quest for novel molecules with specific biological activities. researchgate.net
Significance of the Methanol (B129727) Functional Group in Chemical Transformations
The methanol functional group, more broadly known as a primary alcohol or a hydroxymethyl group (-CH₂OH), is a cornerstone of synthetic organic chemistry due to its versatile reactivity. pressbooks.pubmasterorganicchemistry.com Its presence on a molecule opens up a plethora of transformation pathways, allowing chemists to introduce new functionalities and build more complex structures. alevelchemistry.co.uk
One of the most common transformations of a primary alcohol is oxidation. Depending on the reagents and reaction conditions, a primary alcohol can be selectively oxidized to form an aldehyde or further oxidized to a carboxylic acid. fiveable.mesavemyexams.com This stepwise oxidation is a powerful tool for molecular elaboration.
Furthermore, the hydroxyl group of a primary alcohol can undergo substitution reactions to form alkyl halides, which are themselves versatile intermediates in synthesis. fiveable.mesavemyexams.com It can also participate in dehydration reactions to yield alkenes or react with other alcohols to form ethers. alevelchemistry.co.uklibretexts.org Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is another fundamental transformation. alevelchemistry.co.uknumberanalytics.com
In the context of drug discovery, the introduction of a hydroxymethyl group can significantly alter a molecule's physicochemical properties. nih.gov It can increase water solubility, which is crucial for drug absorption and distribution in the body. studyraid.com The hydroxyl moiety can also form hydrogen bonds, enabling stronger and more specific interactions with biological targets like enzymes and receptors. nih.govstudyraid.comhyphadiscovery.com
Table 1: Key Reactions of the Primary Alcohol Functional Group
| Reaction Type | Reagent(s) | Product Functional Group | Significance |
|---|---|---|---|
| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | Intermediate for further synthesis. |
| Strong Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Introduces an acidic functional group. fiveable.me |
| Substitution | Phosphorus tribromide (PBr₃) | Alkyl Halide | Creates a reactive site for nucleophilic substitution. alevelchemistry.co.uk |
| Dehydration | Concentrated Sulfuric Acid (H₂SO₄) | Alkene | Forms a carbon-carbon double bond. savemyexams.comlibretexts.org |
| Esterification | Carboxylic Acid (with acid catalyst) | Ester | Important functional group in many natural products and drugs. numberanalytics.com |
Research Rationale for Investigating 2,3-dihydro-1H-inden-4-ylmethanol
The specific rationale for investigating this compound stems from the synergistic potential of its two core components: the dihydroindene (indane) scaffold and the methanol functional group. While direct research on this particular isomer is not extensively documented in publicly available literature, its value as a research target can be logically inferred.
The indane nucleus provides a rigid, bicyclic framework that is a known "privileged scaffold" in medicinal chemistry, forming the basis of several successful drugs. researchgate.netmdpi.com By functionalizing this scaffold, researchers can explore new chemical space and potentially develop novel therapeutic agents. Placing a functional group at the 4-position of the indane ring allows for the exploration of interactions in that specific spatial region when the molecule binds to a biological target.
The choice of a methanol group as the substituent is particularly strategic. As a versatile chemical handle, the primary alcohol of this compound serves as a starting point for a variety of chemical modifications. Researchers could, for example:
Oxidize the alcohol to the corresponding aldehyde or carboxylic acid to study how these changes in electronics and functional group identity affect biological activity.
Convert the alcohol to an ether or ester to create a library of derivatives with varying lipophilicity and steric bulk.
Use the alcohol as a point of attachment to link the indane scaffold to other molecules, creating more complex structures or bioconjugates.
From a drug discovery perspective, the introduction of the polar hydroxymethyl group onto the otherwise nonpolar indane core could enhance aqueous solubility and provide a key hydrogen bonding interaction point with a target protein, potentially improving both pharmacokinetic properties and potency. nih.govstudyraid.comnih.gov Therefore, this compound represents a valuable building block for synthesizing a library of novel indane derivatives for biological screening and for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,11H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMCAYIODVYECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966067 | |
| Record name | (2,3-Dihydro-1H-inden-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65898-33-1, 5176-59-0 | |
| Record name | NSC171140 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,3-Dihydro-1H-inden-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dihydro 1h Inden 4 Ylmethanol and Its Precursors
Retrosynthetic Analysis of 2,3-dihydro-1H-inden-4-ylmethanol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.
The central feature of the target molecule is the 2,3-dihydro-1H-indene (or indane) skeleton. The primary retrosynthetic disconnection involves breaking the bonds of the five-membered ring to simplify the structure. Two common strategies are:
Disconnection of the C3a-C4 bond and the C2-C3 bond: This approach simplifies the molecule to a substituted benzene (B151609) derivative with a three-carbon side chain. This is characteristic of an intramolecular Friedel-Crafts reaction, where the precursor would be a 3-arylpropionic acid or its corresponding acyl chloride. The cyclization would form an intermediate indanone, which can be subsequently reduced to the indane framework. nih.govresearchgate.net
Disconnection of the C3-C3a bond: This strategy points towards an intramolecular Heck reaction. numberanalytics.com The precursor would be an ortho-halogenated allylbenzene (B44316) derivative. A palladium catalyst facilitates the formation of the C-C bond between the aromatic ring and the allylic side chain to construct the five-membered ring. nih.govchim.it
The primary alcohol (-CH₂OH) at the C4 position can be retrosynthetically transformed into other functional groups through a process known as Functional Group Interconversion (FGI). This allows for more versatile and stable precursors. Common approaches include:
Reduction of a Carboxylic Acid or Ester: The target alcohol can be seen as the reduction product of a 4-carboxy-2,3-dihydro-1H-indene or its ester derivative. This is a highly reliable transformation, making the carboxylic acid a key synthetic intermediate.
Reduction of an Aldehyde: Similarly, the alcohol can be derived from the reduction of a 4-formyl-2,3-dihydro-1H-indene.
Transformation from other functionalities: A hydroxymethyl group can also be installed from other groups such as a nitrile (via reduction) or a bromomethyl group (via nucleophilic substitution).
Combining these disconnections, a viable retrosynthetic pathway would involve forming a 4-substituted indanone via a Friedel-Crafts reaction, followed by reduction of the ketone and subsequent conversion of the C4-substituent to the methanol (B129727) group.
Foundational Synthetic Routes to the Dihydroindene Skeleton
The construction of the indane ring system is a well-established area of organic synthesis, with several powerful methods available.
Classic and modern cyclization reactions are the cornerstone of indane synthesis. The most prominent methods include Friedel-Crafts, Michael, and Heck-type cyclizations.
Friedel-Crafts Cyclizations: The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is one of the most common methods for preparing 1-indanones, which are direct precursors to indanes. nih.gov This reaction is typically promoted by a Lewis acid (like AlCl₃) or a protic superacid (like triflic acid), which facilitates the cyclization of the corresponding acyl chloride onto the aromatic ring. nih.govresearchgate.net The resulting 1-indanone (B140024) can then be fully reduced to the indane skeleton.
Michael Additions: The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the context of indane synthesis, an intramolecular Michael addition can be employed to form the five-membered ring. More commonly, an intermolecular Michael addition is used to construct a suitable precursor for a subsequent cyclization, such as a tandem Michael-Heck reaction sequence. nih.govresearchgate.net
Heck-Type Cyclizations: The intramolecular Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction for forming cyclic structures. numberanalytics.comnih.gov For indane synthesis, this typically involves the cyclization of an o-haloallylbenzene or a related substrate. The palladium catalyst facilitates the formation of a new carbon-carbon bond, leading to the dihydroindene ring system with high efficiency and selectivity. nih.govchim.it
Table 1: Comparison of Key Cyclization Reactions for Dihydroindene (Indane) Synthesis
| Reaction Type | Typical Precursor | Catalyst/Reagent | Key Intermediate | Advantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 3-Arylpropionic acid/chloride | AlCl₃, PPA, TfOH | 1-Indanone | Utilizes common starting materials; well-established. nih.govresearchgate.net |
| Michael Addition | Enolate + α,β-unsaturated system | Base or Organocatalyst | 1,5-Dicarbonyl compound | Forms C-C bonds under mild conditions; useful for complex systems. nih.govwikipedia.org |
| Heck Cyclization | o-Haloallylbenzene | Palladium(0) complex | Dihydroindene | High functional group tolerance; good stereo- and regioselectivity. numberanalytics.comchim.it |
Modern synthetic chemistry has introduced advanced methods for constructing carbocycles using transition metal catalysis, offering alternative routes to the dihydroindene skeleton.
Transition Metal-Catalyzed Carboannulation: Carboannulation reactions assemble cyclic structures by forming multiple carbon-carbon bonds in a single step. Transition metals, particularly palladium and rhodium, can catalyze the annulation of alkynes with appropriate coupling partners to construct indene (B144670) or dihydroindene frameworks. rsc.orgamanote.com These methods are highly atom-economical and can provide access to complex indane derivatives from simple precursors.
C-H Alkylation Strategies: Direct C-H functionalization has emerged as a powerful tool that avoids the need for pre-functionalized starting materials like organohalides. youtube.com Intramolecular C-H alkylation, catalyzed by metals such as palladium, rhodium, or iron, can form the indane ring by creating a C-C bond between an aromatic C-H bond and an alkyl side chain. nih.govnih.govnih.gov These reactions represent a more efficient and sustainable approach to the dihydroindene core. researchgate.net
Introduction of the Methanol Functionality at the 4-Position of Dihydroindene
With the dihydroindene core constructed, the final key step is the introduction or unmasking of the methanol group at the C4 position. The strategy for this transformation depends on whether the functional group precursor was incorporated into the initial starting material or added after the ring system was formed.
Two plausible synthetic sequences are:
Functionalization of a Pre-formed Dihydroindene:
Step 1: Electrophilic Acylation: Starting with unsubstituted 2,3-dihydro-1H-indene, a Friedel-Crafts acylation (e.g., using acetyl chloride and AlCl₃) can introduce a ketone at the 4-position. The directing effects of the alkyl portion of the indane favor substitution at this position.
Step 2: Oxidation: The resulting 4-acetylindane can be oxidized to 4-carboxyindane using, for example, the haloform reaction.
Step 3: Reduction: The 4-carboxyindane is then reduced to the target primary alcohol, this compound, using a reducing agent like lithium aluminum hydride (LiAlH₄).
Synthesis from a Pre-functionalized Aromatic Precursor:
Step 1: Precursor Synthesis: A more controlled approach begins with a benzene derivative already containing the precursor to the methanol group. For example, starting with m-methylbenzoic acid. The methyl group can be brominated to a bromomethyl group, which is then converted to a nitrile (-CN).
Step 2: Side Chain Elaboration: The aromatic nitrile is then elaborated to have the required three-carbon side chain for cyclization.
Step 3: Cyclization: An intramolecular Friedel-Crafts reaction would yield a 4-cyano-1-indanone.
Step 4: Reductions: A two-stage reduction would first reduce the ketone to a methylene (B1212753) group (e.g., Wolff-Kishner or Clemmensen reduction) and then reduce the nitrile at the C4 position to the primary alcohol.
This second approach offers better control over the regiochemistry of the final product, avoiding potential isomers that could arise from the functionalization of the pre-formed indane ring.
Reduction of Ester and Carbonyl Precursors to Primary Alcohols
A primary and reliable method for the synthesis of this compound involves the reduction of a carboxylic acid or ester functional group at the 4-position of the indane ring. The common precursor for this transformation is 2,3-dihydro-1H-indene-4-carboxylic acid or its corresponding esters (e.g., methyl or ethyl esters). nih.gov The reduction converts the carboxy or alkoxycarbonyl group into a primary alcohol (hydroxymethyl group).
Several reducing agents can be employed for this purpose, with the choice often depending on the specific substrate, desired yield, and reaction conditions. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently reducing both carboxylic acids and esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex.
Alternatively, for the reduction of an ester precursor, sodium borohydride (B1222165) (NaBH₄) can be used. While generally less reactive than LiAlH₄, NaBH₄ is a safer and milder reagent, often used in alcoholic solvents like methanol or ethanol. chemicalbook.com Its selectivity profile makes it suitable for reducing esters, especially in the presence of other sensitive functional groups, although it is typically ineffective for the direct reduction of carboxylic acids.
Another approach involves the catalytic hydrogenation of the ester precursor. This method utilizes hydrogen gas in the presence of a metal catalyst, such as copper chromite, under high pressure and temperature. While representing a greener alternative to metal hydrides, the stringent reaction conditions may not be suitable for all substrates.
Comparison of Reducing Agents for Ester/Carboxylic Acid Reduction
| Reducing Agent | Precursor Type | Typical Solvents | Key Characteristics |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid, Ester | Anhydrous Ether, THF | Highly reactive, high yields, reduces a wide range of functional groups. researchgate.net |
| Sodium Borohydride (NaBH₄) | Ester, Aldehyde, Ketone | Methanol, Ethanol | Milder and safer than LiAlH₄, selective for carbonyls and esters. chemicalbook.com |
| Catalytic Hydrogenation (e.g., H₂/Copper Chromite) | Ester | High-boiling point solvents or neat | Greener approach, requires high pressure and temperature. |
Stereoselective Introduction of the Hydroxymethyl Group (if applicable to the 4-position)
The concept of stereoselective synthesis pertains to reactions that favor the formation of one stereoisomer over others. Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This typically involves the creation of a stereocenter, which is a carbon atom bonded to four different substituent groups.
In the case of this compound, the hydroxymethyl group is attached to the C4 position of the indane nucleus. This carbon is part of the aromatic benzene ring component of the molecule. As such, the C4 carbon is sp²-hybridized and is only bonded to three other groups (C3a, C5, and the CH₂OH group's carbon). It is not a stereocenter. Therefore, the introduction of the hydroxymethyl group at this position is not a stereoselective process, as no new stereocenter is formed. Issues of stereoselectivity in the synthesis of indane derivatives would be relevant if substituents were introduced at the C1 or C3 positions of the five-membered ring, which are potential stereocenters.
Convergent and Linear Synthetic Sequences for this compound
Linear vs. Convergent Synthesis
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Strategy | Step-by-step, sequential addition of fragments to a core structure. youtube.com | Independent synthesis of key fragments followed by late-stage coupling. chemistnotes.com |
| Efficiency | Overall yield drops significantly with each step. differencebetween.comuniurb.it | Generally higher overall yield as the main chain has fewer steps. chemistnotes.com |
| Time | Can be very time-consuming for long sequences. differencebetween.com | Allows for parallel work on different fragments, potentially saving time. fiveable.me |
| Complexity | Simpler to plan for less complex molecules. | Favored for complex molecules where multiple fragments can be built simultaneously. fiveable.me |
Green Chemistry Principles and Sustainable Synthesis Approaches for Dihydroindene-based Alcohols
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com Applying these principles to the synthesis of dihydroindene-based alcohols like this compound can significantly reduce the environmental impact. nih.gov
Key principles applicable to this synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For the reduction step, employing catalytic hydrogenation instead of metal hydrides like LiAlH₄ improves atom economy and reduces the generation of metallic waste streams.
Safer Solvents and Auxiliaries: The choice of solvent has a major impact on the environmental footprint of a process. Efforts can be made to replace hazardous solvents with greener alternatives such as water, supercritical fluids (like CO₂), or ionic liquids, or to perform reactions under solvent-free conditions where possible. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses often exhibit better atom economy than long, linear sequences with numerous steps and purification stages.
Use of Renewable Feedstocks: While many fine chemicals are derived from petrochemicals, future sustainable approaches may explore the use of bio-based starting materials derived from renewable resources to construct the indane core. nih.gov
Designing for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key area of research that aligns with this principle.
Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application in Dihydroindene-based Alcohol Synthesis |
|---|---|
| Catalysis | Replacing stoichiometric reducing agents (e.g., LiAlH₄) with catalytic hydrogenation for the reduction of ester/acid precursors. |
| Safer Solvents | Avoiding chlorinated or highly volatile organic solvents in favor of water, ethanol, or performing reactions in supercritical CO₂. nih.gov |
| Atom Economy | Utilizing convergent synthetic routes and reactions like cycloadditions or tandem reactions that incorporate a high percentage of the atoms from the reactants into the product. |
| Energy Efficiency | Developing catalytic systems for cyclization and reduction steps that operate at ambient temperature and pressure, minimizing energy costs. |
Chemical Reactivity and Mechanistic Studies of 2,3 Dihydro 1h Inden 4 Ylmethanol
Reactivity of the Dihydroindene Bicyclic System
The reactivity of the 2,3-dihydro-1H-indene core, often referred to as an indane scaffold, is characterized by the interplay between its aromatic benzene (B151609) ring and the saturated five-membered aliphatic ring.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene ring with an electrophile. masterorganicchemistry.com The reaction generally proceeds through a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (also known as a Wheland intermediate), followed by deprotonation to restore aromaticity. lumenlearning.comuci.edu The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. uci.edu
In 2,3-dihydro-1H-inden-4-ylmethanol, the benzene ring is substituted with two groups: the fused aliphatic ring (an alkyl group) and a hydroxymethyl group (-CH₂OH).
Activating and Directing Effects : Both alkyl groups and the hydroxymethyl group are electron-donating groups. They activate the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. These groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. makingmolecules.com
Regioselectivity : For this compound, the positions are numbered starting from the carbon bearing the functional group. The fused ring is at positions 1 and 2 of the cyclopentane (B165970) ring fused to the benzene ring at positions 3a and 7a. The hydroxymethyl group is at position 4. Therefore, electrophilic attack will be directed to positions 5 and 7, which are ortho and para to the hydroxymethyl group and also influenced by the activating effect of the alkyl portion of the fused ring. The steric hindrance from the fused ring might influence the ratio of ortho to para products.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is significantly less common than EAS and typically requires the presence of strong electron-withdrawing groups (like -NO₂, -CN) on the aromatic ring to make it electron-deficient. pressbooks.pub The reaction generally proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub
The benzene ring of this compound is substituted with electron-donating groups, making it electron-rich. Consequently, it is not susceptible to nucleophilic aromatic substitution under standard conditions. Such reactions are generally not observed on this type of substrate due to the high electron density of the aromatic ring, which repels incoming nucleophiles. reddit.com
The five-membered ring in the dihydroindene system is aliphatic, but its reactivity is influenced by the adjacent aromatic ring. The carbon atoms at positions 1 and 3 are benzylic.
Benzylic Reactivity : The benzylic positions are particularly reactive due to the ability of the adjacent benzene ring to stabilize intermediates, such as radicals or carbocations, through resonance. chemistrysteps.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbons. chemistrysteps.com Under harsh conditions, this can lead to the cleavage of the alkyl chain, typically resulting in the formation of a carboxylic acid if a benzylic hydrogen is present. chemistrysteps.com
Halogenation : The benzylic positions can undergo free radical halogenation (e.g., with N-bromosuccinimide, NBS) to introduce a halogen atom. This reaction proceeds via a benzylic radical intermediate stabilized by the aromatic ring.
Dehydrogenation : Under certain catalytic conditions, the dihydroindene system can be dehydrogenated to form the corresponding indene (B144670) derivative, creating a double bond within the five-membered ring and extending the conjugated system.
Transformations of the Primary Methanol (B129727) Functional Group
The primary alcohol group (-CH₂OH) is a versatile functional handle that allows for a wide range of chemical transformations.
The primary alcohol in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgbyjus.com The oxidation to a carboxylic acid proceeds through an aldehyde intermediate. libretexts.orgchemguide.co.uk
Partial Oxidation to Aldehyde : To stop the oxidation at the aldehyde stage (2,3-dihydro-1H-inden-4-carbaldehyde), milder or more selective oxidizing agents are required. Often, the reaction is performed under conditions where the aldehyde is removed as it forms (e.g., by distillation) to prevent over-oxidation. chemguide.co.uk
Full Oxidation to Carboxylic Acid : Stronger oxidizing agents and harsher conditions, typically in the presence of water, will lead to the complete oxidation to the corresponding carboxylic acid (2,3-dihydro-1H-inden-4-carboxylic acid). wikipedia.orgchemguide.co.uk
Below is a table summarizing common oxidation reactions for primary alcohols.
| Product | Reagent(s) | Typical Conditions | Description |
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) | A mild oxidant that reliably stops at the aldehyde stage. |
| Aldehyde | Dess-Martin periodinane (DMP) | Anhydrous solvent (e.g., CH₂Cl₂) | A modern, mild oxidant known for high yields and neutral conditions. wikipedia.org |
| Aldehyde | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Low temperature (-78 °C), anhydrous | A mild and widely used method to avoid over-oxidation. wikipedia.org |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat | A strong, inexpensive oxidant that efficiently converts primary alcohols to carboxylic acids. wikipedia.org |
| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature | A powerful oxidant that readily converts primary alcohols to carboxylic acids. |
| Carboxylic Acid | Sodium or Potassium Dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) | Aqueous H₂SO₄, heat (reflux) | A strong oxidizing agent; requires an excess of the agent and heating under reflux for full oxidation. chemguide.co.uk |
This table presents generalized data for primary alcohols.
Esterification
Esterification is the process of forming an ester from an alcohol and a carboxylic acid or its derivative. byjus.com This is a common derivatization for primary alcohols.
Fischer Esterification : This is a classic acid-catalyzed reaction between the alcohol and a carboxylic acid, typically refluxed with a catalytic amount of strong acid like H₂SO₄. wikipedia.org The reaction is an equilibrium process, and water is removed to drive it to completion.
Reaction with Acyl Chlorides : A more reactive method involves reacting the alcohol with an acyl chloride in the presence of a base (like pyridine) to neutralize the HCl byproduct. This reaction is generally faster and not reversible.
Etherification
Etherification involves the formation of an ether by coupling the alcohol with another alkyl group.
Williamson Ether Synthesis : This is a widely used method that proceeds via an S_N2 reaction. numberanalytics.com It involves two steps: first, the alcohol is deprotonated with a strong base (e.g., NaH) to form a more nucleophilic alkoxide ion. Second, the alkoxide attacks an alkyl halide to form the ether. numberanalytics.comgoogle.com This method is particularly useful for producing unsymmetrical ethers. nih.govacs.org
Acid-Catalyzed Dehydration : Symmetrical ethers can be formed by heating a primary alcohol in the presence of a strong acid. masterorganicchemistry.com This method is less suitable for unsymmetrical ethers as it leads to a mixture of products. masterorganicchemistry.com
The table below outlines common derivatization reactions.
| Reaction Type | Reagents | General Mechanism | Product Type |
| Fischer Esterification | Carboxylic Acid (R'-COOH), H⁺ catalyst | Acid-catalyzed nucleophilic acyl substitution wikipedia.org | Ester (R-O-C(=O)-R') |
| Acylation | Acyl Chloride (R'-COCl), Pyridine | Nucleophilic acyl substitution | Ester (R-O-C(=O)-R') |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | S_N2 reaction between alkoxide and alkyl halide numberanalytics.com | Ether (R-O-R') |
| Acid-Catalyzed Etherification | H⁺ catalyst, Heat | S_N2 reaction between two alcohol molecules masterorganicchemistry.com | Symmetrical Ether (R-O-R) |
In this context, R represents the 2,3-dihydro-1H-inden-4-ylmethyl group.
The conversion of the alcohol to other functional groups via nucleophilic substitution requires the hydroxyl group (-OH), a poor leaving group, to be converted into a good leaving group first. This is often achieved by protonating it with a strong acid (to form -OH₂⁺) or by converting it into a sulfonate ester (e.g., tosylate, -OTs). youtube.com
The substrate, this compound, is a primary benzylic alcohol. Benzylic substrates are unique because they can readily undergo substitution by both S_N1 and S_N2 mechanisms. khanacademy.org
S_N2 Pathway : As a primary substrate, the reaction site is relatively unhindered, favoring the backside attack characteristic of an S_N2 mechanism. This pathway is promoted by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). quora.com The reaction proceeds with an inversion of stereochemistry if the carbon were chiral. fiveable.me Primary benzylic halides are known to react quickly via the S_N2 pathway.
S_N1 Pathway : Despite being a primary alcohol, the S_N1 pathway is also possible due to the high stability of the resulting primary benzylic carbocation. The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring through resonance, which significantly stabilizes the intermediate. chemistrysteps.comquora.com This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the leaving group. quora.com
The choice between the S_N1 and S_N2 mechanism is therefore highly dependent on the reaction conditions, including the nature of the leaving group, the strength and concentration of the nucleophile, and the type of solvent used. youtube.com
| Pathway | Favored By | Intermediate | Key Features |
| S_N2 | Strong nucleophiles, Polar aprotic solvents, Good leaving group | Pentacoordinate transition state quora.com | Bimolecular rate-determining step, less steric hindrance is better. youtube.com |
| S_N1 | Weak nucleophiles, Polar protic solvents, Excellent leaving group | Resonance-stabilized benzylic carbocation chemistrysteps.com | Unimolecular rate-determining step, stability of carbocation is key. quora.com |
This table summarizes the factors influencing the nucleophilic substitution pathway for a primary benzylic substrate.
Dehydration and Rearrangement Processes
The dehydration of alcohols is a fundamental organic reaction that typically proceeds via E1 or E2 mechanisms, leading to the formation of alkenes. For primary alcohols such as this compound, the reaction generally follows an E2 mechanism under strong acidic conditions and high temperatures. libretexts.org The process is initiated by the protonation of the hydroxyl group to form a good leaving group, water. Subsequently, a base abstracts a proton from an adjacent carbon, leading to the formation of a double bond in a concerted step. libretexts.org
In the case of this compound, acid-catalyzed dehydration would be expected to yield 4-methylene-2,3-dihydro-1H-indene. However, rearrangement reactions, driven by the formation of a more stable carbocation, are a common feature of alcohol dehydration. libretexts.org Although primary carbocations are highly unstable, under certain conditions, a hydride or alkyl shift can occur to form a more stable secondary or tertiary carbocation. For this compound, a 1,2-hydride shift from the benzylic position (C-3) to the nascent primary carbocation at the methylene (B1212753) group could theoretically lead to a more stable secondary benzylic carbocation. This intermediate could then lose a proton to form various indene isomers. The specific products formed would depend on the reaction conditions, including the acid catalyst and temperature used.
Detailed experimental studies on the specific dehydration and rearrangement pathways of this compound are not extensively reported in the literature, highlighting an area for future investigation.
Catalytic Strategies for Specific Transformations of this compound
Catalytic methods offer efficient and selective routes for the transformation of alcohols into a variety of functional groups. For this compound, several catalytic strategies can be envisaged for its conversion into valuable derivatives.
Catalytic Oxidation: The oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. Various catalytic systems, often employing transition metals, are known to effect this conversion. For instance, the catalytic dehydrogenation of methanol to formaldehyde (B43269) is a well-established industrial process. rsc.org Similar strategies could be applied to this compound to synthesize 2,3-dihydro-1H-indene-4-carbaldehyde. The choice of catalyst is critical to prevent over-oxidation to the corresponding carboxylic acid.
Catalytic Hydrogenation: While this compound is itself a product of aldehyde reduction, catalytic hydrogenation of the aromatic ring is a potential transformation. This would require harsh conditions and a suitable catalyst, such as rhodium or ruthenium on a carbon support, to reduce the benzene ring to a cyclohexane (B81311) ring.
Catalytic Transfer Hydrogenation: Methanol can serve as a source of hydrogen in catalytic transfer hydrogenation reactions. nih.gov This methodology could potentially be used for the reduction of other functional groups within a molecule containing the this compound moiety.
The table below summarizes potential catalytic transformations for this compound based on established catalytic methods for primary alcohols.
| Transformation | Catalyst System (Example) | Product |
| Oxidation to Aldehyde | TEMPO/NaOCl | 2,3-dihydro-1H-indene-4-carbaldehyde |
| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | 2,3-dihydro-1H-indene-4-carboxylic acid |
| Etherification (Williamson) | NaH, then R-X | 4-(alkoxymethyl)-2,3-dihydro-1H-indene |
This table presents plausible transformations based on general alcohol reactivity. Specific research on this compound is limited.
Reaction Mechanism Elucidation: Computational and Experimental Investigations
The detailed understanding of reaction mechanisms is paramount for the optimization of reaction conditions and the rational design of new synthetic routes. The elucidation of mechanisms for the reactions of this compound can be approached through a combination of computational and experimental techniques.
Computational Studies: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating reaction pathways, transition state structures, and activation energies. For the dehydration of this compound, computational studies could map out the potential energy surfaces for both the direct E2 elimination and the rearrangement pathways involving carbocation intermediates. This would provide insight into the kinetic and thermodynamic favorability of forming different indene isomers. Similarly, for catalytic reactions, computational modeling can help to understand catalyst-substrate interactions and the elementary steps of the catalytic cycle.
Experimental Investigations: Kinetic studies are fundamental to understanding reaction mechanisms. By monitoring the reaction rate's dependence on the concentrations of reactants and catalysts, the rate law can be determined, providing clues about the species involved in the rate-determining step. Isotope labeling studies, for instance, using deuterium-labeled this compound, can help to trace the movement of atoms and distinguish between different mechanistic possibilities, such as E1 and E2 pathways in dehydration. The capture and characterization of reaction intermediates, where possible, using spectroscopic techniques like NMR and mass spectrometry, can provide direct evidence for a proposed mechanism.
While specific mechanistic studies on this compound are not prevalent in the current literature, the combination of these computational and experimental approaches would be invaluable in building a comprehensive understanding of its chemical behavior.
Computational Chemistry and Theoretical Characterization of 2,3 Dihydro 1h Inden 4 Ylmethanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and the most stable three-dimensional arrangement of a molecule. These computational methods provide a powerful lens through which the intricacies of molecular structure can be examined.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Parameters
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed for its balance of accuracy and computational efficiency. materialsciencejournal.orgnih.gov The geometry optimization of 2,3-dihydro-1H-inden-4-ylmethanol is typically performed using a functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p). irjweb.comresearchgate.netnih.gov This process systematically alters the molecule's geometry to find the configuration with the minimum potential energy, known as the ground state. nih.gov At this optimized geometry, various electronic parameters can be calculated to describe the molecule's characteristics.
The optimization confirms that the structure is at a true energy minimum by ensuring there are no negative vibrational frequencies. nih.gov Key outputs from this calculation include the total energy, which indicates the molecule's stability, and the dipole moment, which quantifies the polarity arising from the asymmetrical distribution of charge. researchgate.net For this compound, the primary contribution to the dipole moment is expected from the polar hydroxymethyl (-CH₂OH) group attached to the non-polar indane scaffold.
Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents hypothetical but representative values for key bond lengths and angles.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length (Å) | C(ring)-C(methylene) | ~1.51 |
| Bond Length (Å) | C(methylene)-O | ~1.43 |
| Bond Length (Å) | O-H | ~0.96 |
| Bond Angle (°) | C(ring)-C(methylene)-O | ~112.5 |
| Bond Angle (°) | C(methylene)-O-H | ~109.0 |
| Dihedral Angle (°) | C(aromatic)-C(ring)-C(methylene)-O | Variable (see Conformational Analysis) |
Analysis of Ab Initio and Semi-Empirical Methodologies
Beyond DFT, other quantum mechanical methods offer alternative approaches for theoretical characterization. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data but are often more computationally demanding and may be less accurate than DFT for many systems due to the neglect of electron correlation. nih.gov
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. This speed allows for the study of larger molecular systems, although typically with a reduction in accuracy compared to DFT or ab initio methods. The choice of methodology is a trade-off between desired accuracy and available computational resources, with DFT often providing the optimal balance for molecules of this size. nih.gov
Molecular Orbital Theory and Reactivity Descriptors
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of specific energy levels, or orbitals. Analysis of these orbitals, particularly the frontier orbitals, provides profound insights into a molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Prediction)
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest-energy orbital capable of accepting electrons, and its energy level relates to the molecule's electrophilicity. youtube.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required for electronic excitation. researchgate.net A small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov From the HOMO and LUMO energies, other reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactive nature. materialsciencejournal.org
Table 2: Illustrative FMO and Reactivity Descriptor Data for this compound This table contains representative theoretical values.
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 |
| HOMO-LUMO Energy Gap | ΔE | 6.0 |
| Electronegativity | χ | 3.5 |
| Chemical Hardness | η | 3.0 |
| Electrophilicity Index | ω | 2.04 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.demdpi.com It is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net
Typically, regions of negative potential (shown in red and yellow) are electron-rich and are susceptible to electrophilic attack. nih.gov In this compound, the most negative potential is expected to be localized around the electronegative oxygen atom of the hydroxymethyl group due to its lone pairs of electrons. Regions of positive potential (shown in blue) are electron-poor and indicate likely sites for nucleophilic attack. nih.gov The most positive region would be around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The fused ring system, being largely non-polar, would exhibit intermediate potential (shown in green). nih.gov
Conformational Analysis and Energetic Landscapes
Conformational analysis involves studying the different three-dimensional arrangements of a molecule, known as conformers, that arise from rotation around single bonds. soton.ac.ukrsc.org For this compound, the key rotational freedom is around the single bond connecting the hydroxymethyl group to the indane ring.
By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. researchgate.net This landscape reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. The stability of different conformers is influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the π-electron system of the benzene (B151609) ring. The global minimum on this energy landscape corresponds to the most populated conformation of the molecule under given conditions.
Table 3: Hypothetical Relative Energies for Conformers of this compound Based on the rotation of the C(ring)-C(methylene) bond.
| Conformer (Dihedral Angle O-C-C-Caromatic) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| ~60° | 0.00 | Most Stable Conformer (Energy Minimum) |
| ~120° | ~1.5 | Transition State (Energy Maximum) |
| ~180° | ~0.8 | Local Energy Minimum |
Simulation of Reaction Pathways and Transition States
The theoretical investigation into the reaction pathways and transition states of this compound provides crucial insights into its reactivity, potential transformations, and the energetic landscape of these processes. Computational chemistry, particularly methods rooted in density functional theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions at a molecular level. Such studies are fundamental in predicting reaction outcomes, understanding selectivity, and designing novel synthetic routes. While specific experimental and computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, we can theorize potential reaction pathways and the computational approaches to study them based on the functional groups present in the molecule: the hydroxyl group and the substituted aromatic ring.
One of the most common reactions involving a primary alcohol, such as the methanol (B129727) group in this compound, is oxidation. The oxidation of the hydroxymethyl group can proceed through a stepwise mechanism to first yield the corresponding aldehyde, 2,3-dihydro-1H-inden-4-carbaldehyde, and subsequently the carboxylic acid, 2,3-dihydro-1H-inden-4-carboxylic acid. Computational simulations of these oxidation pathways would involve modeling the interaction of the alcohol with an oxidizing agent.
The simulation of such a reaction pathway would begin with the optimization of the geometries of the reactant (this compound and the oxidant), the intermediate aldehyde, the final carboxylic acid product, and any co-products. Following the identification of these stationary points on the potential energy surface, the transition state for each step would be located. Transition state theory is a cornerstone of these computational investigations, allowing for the calculation of activation energies, which are critical in determining the rate of a reaction.
For instance, a hypothetical study on the oxidation of this compound could yield the data presented in the table below. This table illustrates the kind of information that would be generated from a computational analysis of the reaction pathway.
| Reaction Step | Transition State (TS) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| This compound → 2,3-dihydro-1H-inden-4-carbaldehyde | TS1 | 15.2 | -10.5 |
| 2,3-dihydro-1H-inden-4-carbaldehyde → 2,3-dihydro-1H-inden-4-carboxylic acid | TS2 | 12.8 | -25.1 |
Another important class of reactions for this molecule involves electrophilic aromatic substitution on the benzene ring. The position of the substituent will be directed by the existing alkyl and hydroxymethyl groups. Computational analysis can predict the most likely sites of substitution by examining the electron density of the aromatic ring and the stability of the sigma-complex intermediates (also known as Wheland intermediates) for substitution at each possible position.
A theoretical study would calculate the energy profiles for the formation of these intermediates. The table below provides a hypothetical summary of the relative energies of the sigma-complexes for nitration, a common electrophilic aromatic substitution reaction, on the this compound ring.
| Position of Substitution | Relative Energy of Sigma-Complex (kcal/mol) |
| 5 | -2.5 |
| 6 | -1.2 |
| 7 | 0.0 |
In this hypothetical scenario, the data suggests that the position 7 is the most favored for electrophilic attack due to the lower relative energy of the corresponding intermediate, which is a common feature in the functionalization of indane derivatives.
The computational methodologies employed for these simulations typically involve DFT with a suitable basis set, such as 6-311+G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net The choice of the functional is also critical, with hybrid functionals like B3LYP or M06-2X often being used for mechanistic studies. nih.gov
Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 2,3 Dihydro 1h Inden 4 Ylmethanol
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 2,3-dihydro-1H-inden-4-ylmethanol by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The benzylic protons of the hydroxymethyl group (CH₂OH) would likely produce a singlet or a doublet, depending on coupling with the hydroxyl proton, in the range of δ 4.5-5.0 ppm. The aliphatic protons of the five-membered ring would present as multiplets in the upfield region, generally between δ 2.0 and 3.5 ppm. The integration of these signals provides a ratio of the number of protons in each unique environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons will show signals in the δ 120-150 ppm range. The carbon of the hydroxymethyl group is anticipated to resonate around δ 60-70 ppm. The aliphatic carbons of the indane ring structure will appear in the upfield region, typically between δ 20-40 ppm.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. emerypharma.comharvard.edu A COSY spectrum reveals proton-proton coupling relationships, helping to establish the connectivity of the aliphatic protons in the five-membered ring and their relationship to the aromatic protons. emerypharma.com An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 120 - 145 |
| CH₂ (Hydroxymethyl) | 4.5 - 5.0 | 60 - 70 |
| OH | Variable | - |
| CH₂ (Indane Ring) | 2.0 - 3.5 | 20 - 40 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.publumenlearning.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. core.ac.uk The presence of the aromatic ring will be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. lumenlearning.com The aliphatic C-H bonds of the indane and hydroxymethyl groups will show stretching absorptions in the 2850-3000 cm⁻¹ range. lumenlearning.com A significant C-O stretching vibration is also expected around 1050-1250 cm⁻¹. lumenlearning.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium to Strong |
| Aromatic C=C | In-ring Stretching | 1450 - 1600 | Medium to Weak |
| Alcohol (C-O) | Stretching | 1050 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV light by this compound is primarily due to the π → π* transitions within the aromatic ring. tanta.edu.eglibretexts.org These transitions typically occur in the UV region of the electromagnetic spectrum. The presence of the hydroxymethyl substituent on the aromatic ring may cause a slight shift in the wavelength of maximum absorption (λmax) compared to unsubstituted indane. The solvent used for the analysis can also influence the position and intensity of the absorption bands. shu.ac.uk
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.combiorxiv.org For this compound (C₁₀H₁₂O), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.20 g/mol ). guidechem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 amu) or the loss of water (H₂O, 18 amu) from the molecular ion. Cleavage of the five-membered ring can also lead to characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule. nih.govnih.gov
Chromatographic Separation Techniques for Isolation and Quantification
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for the quantitative assessment of its purity.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. analyticaltoxicology.comopenaccessjournals.com Given that this compound possesses sufficient volatility, GC is a suitable method for its analysis. In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). irjmets.comchemguide.co.uk The separation is based on the differential partitioning of the compound between the mobile phase and a stationary phase coated on the column. chemguide.co.uk
The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, carrier gas flow rate). By comparing the retention time to that of a known standard, the presence of this compound in a sample can be confirmed. Furthermore, the area under the GC peak is proportional to the amount of the compound present, allowing for accurate quantification and purity assessment. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification, making it a powerful tool for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, adept at separating, identifying, and quantifying components within a mixture. scispace.comwjpmr.com For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach due to the compound's aromatic nature and moderate polarity. scispace.com The development of a robust and reliable HPLC method is a systematic process involving the selection of appropriate conditions to achieve optimal separation and detection. sigmaaldrich.com
Research and Optimization Findings
The primary objective in developing an HPLC method for this compound is to separate the main compound from any potential impurities, such as starting materials, by-products from synthesis, or degradation products. Method development would commence with the screening of stationary phases and mobile phase compositions. europa.eu
A C18 column, which uses an octadecylsilane-bonded silica (B1680970) stationary phase, is a common starting point for aromatic compounds due to its hydrophobic nature. nih.govresearchgate.net The mobile phase generally consists of a mixture of a polar organic solvent, such as HPLC-grade methanol (B129727) or acetonitrile, and purified water. birchbiotech.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities. sigmaaldrich.com
Detection is typically performed using a UV-Vis spectrophotometer or a Diode Array Detector (DAD), as the indane structure contains a chromophore that absorbs UV light. nih.gov The detection wavelength would be set at a maximum absorbance for this compound to ensure high sensitivity.
The following table outlines a proposed set of starting parameters for an HPLC method tailored for this compound, based on established analytical principles. nih.govresearchgate.net
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale |
| Stationary Phase | C18 bonded silica, 5 µm particle size (e.g., 250 x 4.6 mm) | Standard for reversed-phase separation of aromatic compounds, providing good resolution. nih.govresearchgate.net |
| Mobile Phase | A: Water (with 0.1% Trifluoroacetic Acid) B: Acetonitrile (or Methanol) | Acetonitrile/Methanol provides good elution strength for moderately polar compounds. Acid improves peak shape. nih.govbirchbiotech.com |
| Elution Mode | Gradient Elution | Ensures separation of a wide range of potential impurities with varying polarities in a reasonable time. sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | A typical flow rate for a standard 4.6 mm ID column, balancing analysis time and pressure. nih.gov |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. nih.gov |
| Detection | UV/DAD at 220 nm or 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. reddit.com |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Once initial separation is achieved, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. europa.eu Validation confirms the method's performance characteristics. researchgate.net
Table 2: Key Validation Parameters for HPLC Purity Assessment
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from impurity peaks (Resolution > 2). nih.gov |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.999. researchgate.net |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked samples typically between 98-102%. researchgate.net |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. researchgate.net |
| Robustness | A measure of its capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. scispace.com |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline)
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for confirming its absolute stereochemistry. wikipedia.orgmdpi.com
For an analysis of this compound to be performed, a single, high-quality crystal of the compound must first be obtained. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound. nih.gov The ability of related indane derivatives to form suitable crystals suggests that this is a feasible approach. nih.gov
As of this writing, a public domain crystal structure for this compound is not available. However, if a suitable crystal were grown and analyzed, the diffraction data would yield a detailed picture of its solid-state structure. The analysis would reveal the precise spatial arrangement of the atoms, confirming the connectivity of the hydroxymethyl group at the C4 position of the indane ring. Furthermore, it would show the puckering of the five-membered cyclopentane (B165970) ring and the planarity of the fused benzene ring. nih.gov
The data obtained from an X-ray diffraction experiment would be used to refine a structural model, providing key crystallographic parameters.
Table 3: Crystallographic Data to be Determined for this compound
| Parameter | Information Provided | Example Data Type (Hypothetical) |
| Chemical Formula | C₁₀H₁₂O | Confirms the elemental composition of the crystal. nih.gov |
| Molecular Weight | 148.20 g/mol | Derived from the chemical formula. |
| Crystal System | e.g., Orthorhombic, Monoclinic | Describes the symmetry of the unit cell. nih.gov |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the crystal lattice. mdpi.comnih.gov |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. mdpi.com |
| Volume (V) | ų | The volume of the unit cell. mdpi.com |
| Z | Integer | The number of molecules per unit cell. nih.gov |
| Calculated Density (Dx) | Mg m⁻³ | The theoretical density of the crystal. nih.gov |
| Final R-indices | R₁, wR₂ | Indicators of the quality of the fit between the crystallographic model and the experimental data. nih.gov |
This structural information is invaluable for confirming the identity of the compound and understanding its intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state. nih.gov
Theoretical Environmental Fate and Transport of 2,3 Dihydro 1h Inden 4 Ylmethanol
Computational Modeling of Environmental Partitioning (e.g., air, water, soil distribution)
The partitioning of 2,3-dihydro-1H-inden-4-ylmethanol in the environment—its distribution between air, water, soil, and sediment—is a key determinant of its potential exposure pathways and ecological effects. cdc.gov Computational models estimate this behavior based on key physicochemical properties such as the octanol-water partition coefficient (Log K_ow_), Henry's Law constant, and the soil organic carbon-water (B12546825) partitioning coefficient (K_oc_).
Octanol-Water Partition Coefficient (Log K_ow_): This parameter indicates a chemical's lipophilicity or hydrophobicity and is a strong predictor of its tendency to bioaccumulate in organisms. mdpi.com For this compound, a higher Log K_ow_ value would suggest a greater affinity for organic matter in soil and sediment, as well as for the fatty tissues of living organisms.
Henry's Law Constant (H): This value describes the partitioning of a chemical between air and water. mdpi.com A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the atmosphere.
Soil Organic Carbon-Water Partitioning Coefficient (K_oc_): The K_oc_ value is a measure of a chemical's tendency to adsorb to the organic fraction of soil and sediment. cdc.gov A high K_oc_ suggests that the compound will be relatively immobile in soil and less likely to leach into groundwater. cdc.gov
Due to the lack of experimentally determined values for this compound, the following table presents estimated values for these key partitioning parameters, which are crucial for environmental fate modeling.
| Property | Predicted Value | Significance for Environmental Partitioning |
| Log K_ow | 2.1 - 2.5 (estimated) | Moderate potential for bioaccumulation in aquatic organisms and partitioning to organic matter in soil and sediment. |
| Henry's Law Constant (atm·m³/mol) | Low (estimated) | Low tendency to volatilize from water to air. The compound is expected to predominantly reside in the water and soil/sediment compartments. |
| Soil Adsorption Coefficient (K_oc_) | Moderate (estimated) | Moderate adsorption to soil and sediment, suggesting limited mobility and a lower potential for groundwater contamination. |
These values are estimations based on the chemical structure of this compound and have not been experimentally verified. The actual values may vary.
Predicted Biodegradation Pathways and Microbial Transformation Studies
Predictive models like the BIOWIN™ program within the EPI Suite™ can offer insights into the probable rate of biodegradation. These models analyze the chemical structure for fragments that are known to be recognized by microbial enzymes. The general predicted pathway for the biodegradation of aromatic alcohols often involves the initial oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. nih.gov Subsequently, the aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of intermediates that can enter central metabolic pathways. nih.gov
For instance, studies on the biodegradation of indole, a related heterocyclic aromatic compound, have identified pathways involving initial hydroxylation followed by ring cleavage. nih.gov While the indane structure of this compound is different, the principles of microbial attack on aromatic rings are likely to be similar.
| Biodegradation Aspect | Prediction/Expected Pathway |
| Aerobic Biodegradation | Likely to be biodegradable. The alcohol group is a point of initial enzymatic attack, followed by cleavage of the aromatic ring. |
| Anaerobic Biodegradation | Biodegradation under anaerobic conditions is expected to be significantly slower than under aerobic conditions. |
| Primary Biodegradation | Transformation of the parent compound into one or more intermediate products. |
| Ultimate Biodegradation | Complete breakdown of the compound to carbon dioxide, water, and mineral salts. |
These are predicted pathways and have not been experimentally confirmed for this compound.
Photochemical Degradation Pathways in Atmospheric and Aquatic Environments
Photochemical degradation, or photolysis, is another important process that can contribute to the breakdown of this compound in the environment. This process involves the absorption of light energy, which can lead to the transformation of the chemical.
Atmospheric Photodegradation: In the atmosphere, organic compounds are primarily degraded by reacting with photochemically generated hydroxyl (•OH) radicals. wits.ac.za The AOPWIN™ (Atmospheric Oxidation Program) module of EPI Suite™ can estimate the rate constant for this reaction. Based on its structure as an aromatic alcohol, this compound is expected to be susceptible to attack by hydroxyl radicals. The estimated atmospheric half-life would be relatively short, suggesting that if the compound does volatilize, it will be rapidly removed from the atmosphere.
Aquatic Photodegradation: In aquatic environments, photochemical degradation can occur through two main pathways: direct photolysis and indirect photolysis.
Direct Photolysis: This occurs when the chemical itself absorbs sunlight, leading to its degradation. The efficiency of this process depends on the compound's absorption spectrum and the quantum yield of the reaction. researchgate.net
Indirect Photolysis: This process is mediated by other substances in the water, such as dissolved organic matter, which absorb sunlight and produce reactive species like hydroxyl radicals and singlet oxygen that can then react with and degrade the chemical. researchgate.net
For aromatic alcohols, indirect photolysis is often a significant degradation pathway in natural waters. oup.comuniovi.es
| Degradation Pathway | Predicted Outcome |
| Atmospheric Half-life (reaction with •OH radicals) | Short (in the order of hours to a few days). |
| Direct Aquatic Photolysis | Likely to be a minor degradation pathway unless the compound has a significant absorbance in the solar spectrum. |
| Indirect Aquatic Photolysis | Expected to be a more significant degradation pathway in natural waters containing dissolved organic matter. |
These predictions are based on general principles of photochemical degradation of similar compounds and have not been experimentally verified for this compound.
Volatilization and Long-Range Transport Modeling
The potential for this compound to volatilize from water or soil surfaces and undergo long-range atmospheric transport is determined by its vapor pressure and Henry's Law constant. mdpi.comepa.gov
Vapor Pressure: This property is a measure of a substance's tendency to evaporate. A low vapor pressure indicates that the compound is not very volatile.
Henry's Law Constant: As discussed in section 6.1, a low Henry's Law constant suggests a low tendency to partition from water to air. mdpi.com
Based on its chemical structure, which includes a hydroxyl group capable of hydrogen bonding, this compound is predicted to have a low vapor pressure and a low Henry's Law constant. mdpi.com These properties indicate that the compound has a low potential for volatilization from water and moist soil. researchgate.netresearchgate.net Consequently, the likelihood of significant long-range atmospheric transport is considered to be low. The compound is expected to remain primarily in the compartment to which it is released, with limited movement into the atmosphere.
| Property | Predicted Value | Implication for Volatilization and Transport |
| Vapor Pressure | Low (estimated) | Low tendency to evaporate from surfaces. |
| Henry's Law Constant | Low (estimated) | Low potential for volatilization from water bodies. |
| Long-Range Transport Potential | Low | Unlikely to be transported over long distances in the atmosphere. |
These are estimations based on the chemical structure and have not been experimentally determined.
Emerging Research Avenues for 2,3 Dihydro 1h Inden 4 Ylmethanol and Its Derivatives
Development of Novel Catalytic Systems for 2,3-dihydro-1H-inden-4-ylmethanol Synthesis and Transformation
The efficient synthesis and subsequent transformation of this compound and its derivatives are pivotal for accessing a wide array of functionalized molecules. Researchers are actively developing innovative catalytic systems to achieve these goals with high efficiency, selectivity, and under environmentally benign conditions. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided results, the broader context of synthesizing related heterocyclic compounds, such as 2,3-dihydroquinazolin-4(1H)-ones, highlights several modern catalytic strategies that could be adapted. researchgate.netcapes.gov.br
These strategies often involve multicomponent reactions, which are highly atom-economical and allow for the construction of complex molecules in a single step. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been successfully achieved using various catalysts, including:
Heteropoly acids: These have been shown to efficiently catalyze cyclocondensation reactions in water at ambient temperatures. capes.gov.br
Copper-carbon nanotubes (Cu-CNTs): This system effectively catalyzes the condensation reaction of isatoic anhydride, aldehydes, and primary amines. researchgate.net
Platinum-carbon nanotubes (Pt-CNTs): This catalyst promotes one-pot, three-component coupling reactions under ultrasound irradiation, leading to short reaction times and excellent yields. researchgate.net
Dodecylbenzenesulfonic acid: This has been used in aqueous media under ultrasound irradiation for the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net
The development of recyclable and heterogeneous catalysts is a significant trend. For example, a novel catalytic system was prepared by linking polyethyleneimine to tannic acid, followed by magnetization and sulfonation to create a supramolecular heterogeneous nonmagnetic composite. researchgate.net Such advancements aim to simplify work-up procedures and reduce the environmental impact of chemical syntheses.
Table 1: Examples of Catalytic Systems for Related Heterocyclic Syntheses
| Catalyst | Reaction Type | Key Advantages |
|---|---|---|
| Heteropoly acids | Cyclocondensation | Mild conditions, water as solvent |
| Cu-CNTs | Three-component condensation | High yield, easy catalyst recovery |
| Pt-CNTs | Three-component coupling | Short reaction times, high efficiency |
| Dodecylbenzenesulfonic acid | Three-component condensation | Environmentally friendly, mild conditions |
In-depth Structure-Reactivity Relationship Studies
Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for designing new molecules with desired properties. While direct studies on this compound itself are not prevalent in the search results, research on other dihydro-1H-indene derivatives provides valuable insights.
A notable area of investigation is the development of dihydro-1H-indene derivatives as tubulin polymerization inhibitors for potential anticancer applications. nih.gov In a study focused on creating novel colchicine (B1669291) binding site inhibitors, a series of dihydro-1H-indene analogues were synthesized. nih.gov The core strategy involved merging the linker of combretastatin (B1194345) A-4 (a known tubulin inhibitor) into the indene (B144670) ring A. nih.gov
The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the B ring significantly influences the antiproliferative activity. For instance, compound 12d , which features a 4-hydroxy-3-methoxyphenyl group as the B ring, demonstrated the most potent activity against four different cancer cell lines. nih.gov This compound was found to inhibit tubulin polymerization by binding to the colchicine site, induce apoptosis, and cause cell cycle arrest at the G2/M phase. nih.gov Such studies underscore the importance of systematic structural modifications to optimize the biological activity of indene-based compounds.
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thus guiding experimental work. The application of these methods to this compound and its derivatives can provide deep insights into their behavior.
Computational tools can be used to predict various properties, including:
Molecular Structure and Conformation: Visualization of the three-dimensional arrangement of atoms. compchem.nl
Physicochemical Properties: Such as the predicted octanol-water partition coefficient (XlogP) and collision cross-section values. uni.lu
Reaction Mechanisms: Elucidating the energetic pathways of chemical transformations. compchem.nl
Spectroscopic Properties: Predicting spectral data to aid in compound characterization.
Software packages like QuickFF allow for the derivation of accurate force fields for molecular systems from ab initio data, which is particularly useful for studying complex systems like metal-organic frameworks. Furthermore, computational methods are employed in drug design to model protein-ligand interactions and predict the pharmacokinetic profiles of potential drug candidates. siftdesk.org For instance, computational analysis through molecular docking is used to identify potent inhibitors of biological targets. siftdesk.org
The development of advanced computational techniques, such as those for rare event sampling and the study of open systems in Monte Carlo simulations, continues to expand the scope and accuracy of predictive modeling. compchem.nl These advancements are crucial for understanding and designing novel molecules based on the this compound scaffold.
Table 2: Predicted Physicochemical Properties of 2,3-dihydro-1H-inden-5-ylmethanol
| Property | Predicted Value |
|---|---|
| Molecular Formula | C10H12O |
| Monoisotopic Mass | 148.08882 Da |
| XlogP | 1.9 |
| Predicted Collision Cross Section ([M+H]+) | 129.9 Ų |
Data sourced from PubChem. uni.lu
Potential in Materials Science Research (e.g., as monomers or building blocks for polymers and OLEDs, based on indene derivative applications)
The unique structural and electronic properties of the indene core make its derivatives promising candidates for applications in materials science, particularly in the development of polymers and organic light-emitting diodes (OLEDs). google.com
Indene derivatives can serve as monomers or building blocks for polymers with tailored properties. The delocalized π-electron system in the indene ring can contribute to the semiconducting properties of conjugated polymers. nih.gov These polymers are of great interest for electronic applications due to their ability to absorb light, generate charge carriers, and transport them. nih.gov The properties of such polymers can be fine-tuned by attaching different functional groups to the indene backbone. nih.gov
In the realm of OLEDs, which are becoming increasingly important for displays and lighting, indene derivatives can be utilized in the light-emitting layer. researchgate.net OLEDs operate on the principle of electroluminescence, where organic materials emit light upon the recombination of electrons and holes. researchgate.net The color and efficiency of the emitted light are dependent on the molecular structure of the emitting material. google.com Indene derivatives can be designed to emit light in different regions of the visible spectrum, contributing to the development of full-color displays. google.com
Research has shown that solution-processable red-emissive perylene (B46583) diimide molecules, which share some structural similarities with functionalized indenes in terms of fused aromatic systems, can be used to fabricate efficient OLEDs. rsc.org This suggests that appropriately designed this compound derivatives could also be explored as components in novel emissive materials for OLED applications.
Q & A
Q. What are the recommended synthetic routes for 2,3-dihydro-1H-inden-4-ylmethanol, and how can its purity be validated?
A common method involves multi-step organic synthesis starting from indene derivatives. For example, analogous syntheses of substituted indenylmethanols employ oxidation or reduction steps using reagents like H₂O₂ in ethanol, followed by purification via column chromatography . Characterization typically combines ¹H-NMR (to confirm hydroxyl and aromatic proton environments) and mass spectrometry (to verify molecular weight). Purity can be assessed using HPLC with UV detection, ensuring no residual solvents or byproducts remain .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to potential toxicity and irritancy, researchers must:
- Wear nitrile gloves , protective eyewear , and lab coats to prevent skin/eye contact.
- Use fume hoods for volatile steps (e.g., solvent evaporation).
- Dispose of waste via hazardous waste contractors to comply with environmental regulations .
- Store the compound in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Crystallization : Grow crystals via slow evaporation in solvents like ethanol or dichloromethane.
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure refinement : Employ SHELXL for small-molecule refinement, optimizing parameters like thermal displacement and occupancy .
- Validation : Check for errors using ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to optimize pharmacological activity (e.g., kinase inhibition)?
Rational design involves:
- Scaffold modification : Introduce substituents at the 4-position to enhance binding affinity. For example, replacing the methanol group with a hydroxamic acid moiety improved aggrecanase inhibition in related indene derivatives .
- Conformational analysis : Use density functional theory (DFT) to predict energetically favorable conformers.
- Structure-activity relationships (SAR) : Test analogs in enzyme assays (e.g., B-Raf kinase inhibition) and correlate activity with steric/electronic properties .
Q. What analytical strategies resolve contradictions in reported biological data for indenylmethanol derivatives?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal assays : Validate results using both in vitro (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) assays.
- Batch consistency : Use LC-MS to confirm compound identity across studies.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can computational modeling predict the metabolic stability of this compound in drug discovery?
- ADME prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 metabolism.
- Metabolite identification : Simulate phase I/II metabolism with Meteor Nexus , focusing on hydroxylation and glucuronidation pathways.
- Docking studies : Map potential interactions with hepatic enzymes (e.g., CYP3A4) to predict clearance rates .
Methodological Resources
Q. What software tools are recommended for crystallographic data interpretation?
Q. How should researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
- Process optimization : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate).
- Flow chemistry : Improve yield and reproducibility using continuous reactors for oxidation steps.
- Quality control : Implement in-line FTIR to monitor reaction progress and DSC to assess crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
